molecular formula C12H17FN2 B2911502 1-(4-Fluorophenyl)-3,3-dimethylpiperazine CAS No. 1226160-70-8

1-(4-Fluorophenyl)-3,3-dimethylpiperazine

Cat. No. B2911502
CAS RN: 1226160-70-8
M. Wt: 208.28
InChI Key: IGYKBURELAZNQI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)piperazine is a fluorinated building block . It has an empirical formula of C10H13FN2 and a molecular weight of 180.22 . It is used in the synthesis of N,N-disubstituted piperazine .


Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)piperazine involves the alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst .

Scientific Research Applications

Pharmacology Application

1-(4-Fluorophenyl)-3,3-dimethylpiperazine has been studied for its potential in pharmacology. For instance, derivatives of this compound have been explored for their role as inhibitors in various biological pathways, which could be beneficial for treating certain medical conditions .

Chemistry Application

In the field of chemistry, this compound is utilized in the synthesis of various chemical structures. It serves as a building block for creating complex molecules that could have multiple uses, including medicinal chemistry and drug design .

Materials Science Application

The compound’s derivatives are also being investigated for their applications in materials science. They could play a role in the development of new materials with specific properties, such as enhanced durability or conductivity .

properties

IUPAC Name

1-(4-fluorophenyl)-3,3-dimethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-12(2)9-15(8-7-14-12)11-5-3-10(13)4-6-11/h3-6,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYKBURELAZNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1-benzyl-4-(4-fluorophenyl)-2,2-dimethylpiperazine (4.5 g, 15.08 mmol) in methanol and ethyl acetate (5:1, 60 ml) at 25° C. was added 10% palladium on charcoal (1.605 g). The reaction mixture was stirred at 50° C. for 5 h. The progress of reaction was monitored by TLC. The reaction mixture was cooled to room temperature, filtered through a celite bed, washed with ethyl acetate (2×50 ml). The combined filtrate was concentrated under reduced pressure to obtain the title compound which was used in the next step without further purification.
Name
1-benzyl-4-(4-fluorophenyl)-2,2-dimethylpiperazine
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.605 g
Type
catalyst
Reaction Step One

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